

Application Notes & Protocols: Measuring ACAT Inhibition with SMP-797 Hydrochloride

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Compound of Interest

Compound Name: SMP-797 hydrochloride

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to measure the inhibitory activity of **SMP-797 hydrochloride** against Acyl-CoA: Cholesterol Acyltransferase (ACAT).

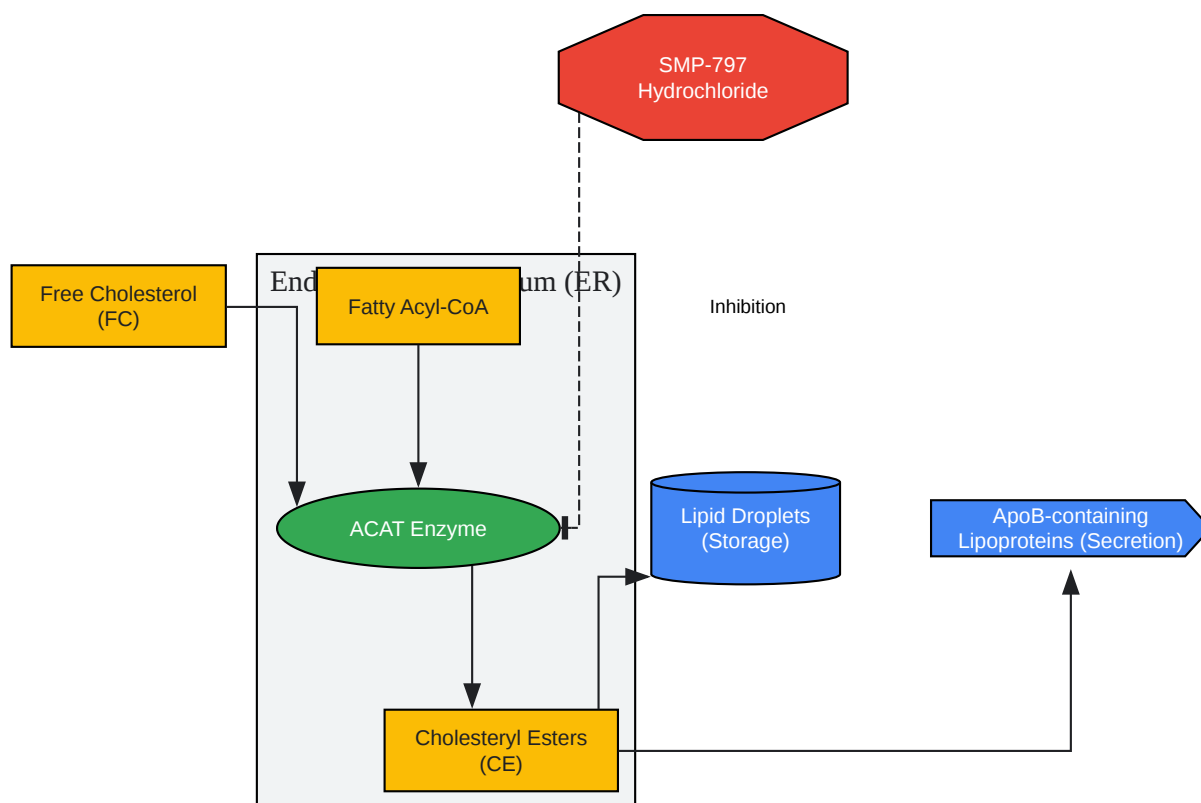
Introduction: ACAT and its Inhibitor SMP-797

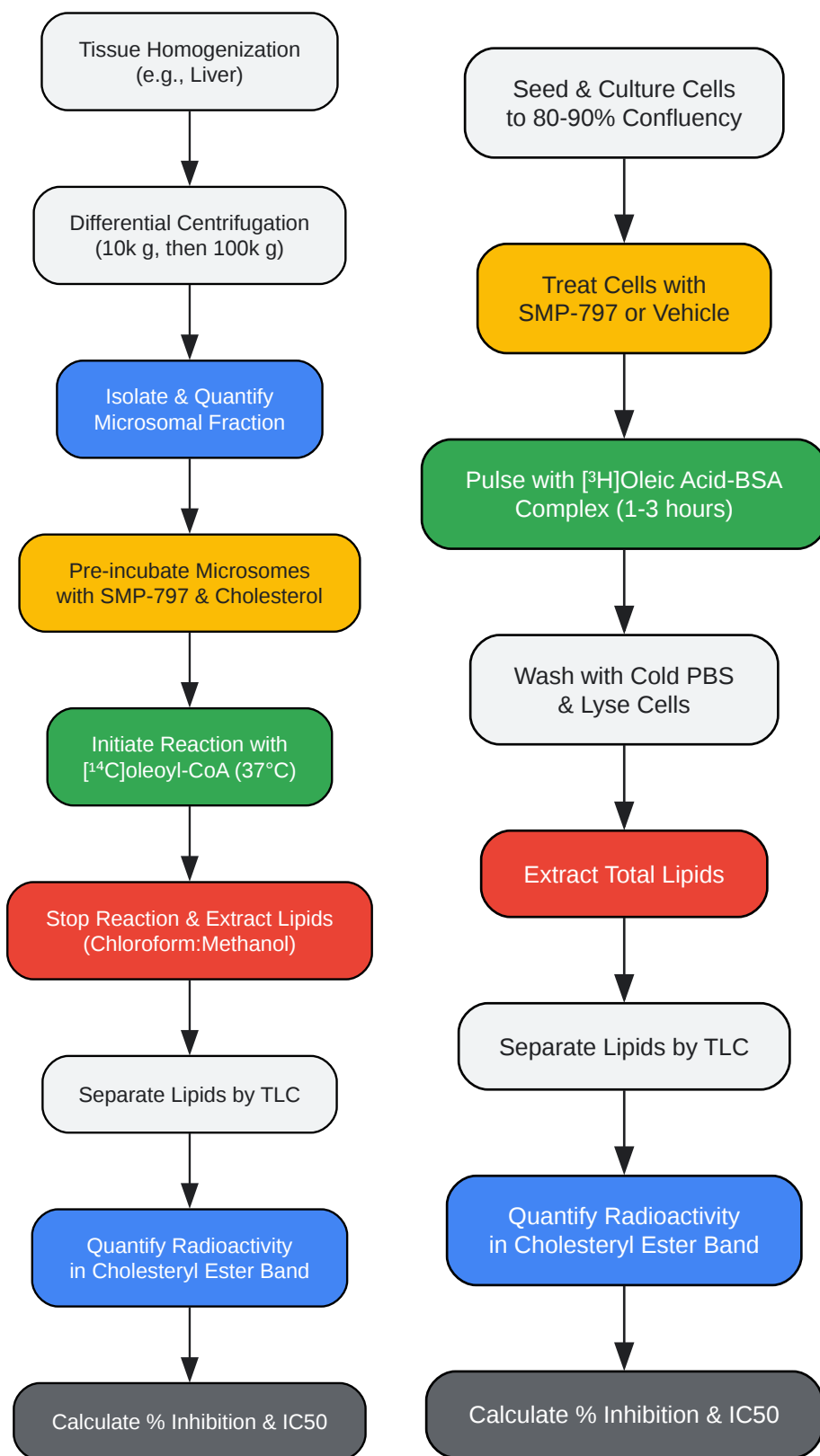
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that resides primarily in the endoplasmic reticulum (ER).^[1] It plays a central role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol with long-chain fatty acyl-CoAs to form cholesteryl esters (CE).^{[2][3]} These esters are then stored in cytoplasmic lipid droplets or incorporated into lipoproteins for secretion.^{[1][4]} In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.^{[3][4]} ACAT1 is ubiquitously expressed and is involved in maintaining cellular cholesterol balance, whereas ACAT2 is primarily found in the liver and intestine, playing a key role in the assembly of lipoproteins.^{[4][5]}

SMP-797 is a novel, potent ACAT inhibitor investigated for its hypocholesterolemic effects.^[6] Its mechanism of action involves not only the direct inhibition of ACAT activity but also an inducible effect on the expression of the low-density lipoprotein (LDL) receptor, a feature not commonly observed with other ACAT inhibitors.^[6] This dual action makes SMP-797 a compound of significant interest in the study of cholesterol metabolism and the development of therapies for hypercholesterolemia.

Mechanism of ACAT and Inhibition Pathway

ACAT enzymes are integral membrane proteins that prevent the toxic accumulation of free cholesterol by converting it into the more inert cholesteryl ester form.^[4] This process is vital for various cell types, including macrophages, where the accumulation of cholesteryl ester-laden lipid droplets leads to the formation of foam cells, a hallmark of atherosclerosis.^[2] SMP-797 inhibits this catalytic activity, thereby reducing the cellular pool of cholesteryl esters. This inhibition can lead to an increase in free cholesterol within the ER, which in turn can trigger cellular responses to lower cholesterol levels. Interestingly, SMP-797 has been shown to increase hepatic LDL receptor expression, which enhances the clearance of LDL cholesterol from circulation.^[6] This effect appears to be independent of its direct ACAT inhibitory action.^[6]





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